

# Critical Appraisal of Ghrelin Receptor Agonists in Diabetic Gastroparesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



Despite a targeted search for clinical trial data on **GSK894490A** (NCT01353683), no public information or published results for this specific trial are available. Therefore, this guide provides a critical appraisal of the clinical trial data for other ghrelin receptor agonists that have been investigated for diabetic gastroparesis, a likely indication for **GSK894490A**, to offer a comparative benchmark.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the performance of alternative ghrelin receptor agonists, supported by available experimental data.

# Introduction to Ghrelin Receptor Agonists in Gastroparesis

Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying, leading to symptoms such as nausea, vomiting, early satiety, and bloating. Ghrelin, a peptide hormone primarily produced in the stomach, stimulates gastrointestinal motility through the activation of the ghrelin receptor (GHSR-1a). Ghrelin receptor agonists are a class of drugs designed to mimic the prokinetic effects of ghrelin, offering a potential therapeutic option for patients with gastroparesis. This guide focuses on two such agents, Relamorelin (RM-131) and TZP-101 (Ulimorelin), for which clinical trial data are available.

### **Comparative Efficacy of Ghrelin Receptor Agonists**



The following tables summarize the quantitative data from Phase 2 clinical trials of Relamorelin and TZP-101 in patients with diabetic gastroparesis.

Table 1: Effects on Gastroparesis Symptoms
(Gastroparesis Cardinal Symptom Index - GCSI)

| Drug (Trial)                 | Dose                                                         | Change from Baseline in GCSI Composite Score                 | Change in<br>Vomiting<br>Frequency                               | Key Findings                                                                                           |
|------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Relamorelin<br>(NCT02357420) | 10 μg BID                                                    | Statistically significant reduction vs. placebo (p<0.05)     | 75% reduction from baseline (not significant vs. placebo)[1][2]  | Significantly reduced nausea, abdominal pain, postprandial fullness, and bloating over 12 weeks.[1][3] |
| 30 μg BID                    | Statistically significant reduction vs. placebo (p<0.05)     | Not reported                                                 |                                                                  |                                                                                                        |
| 100 μg BID                   | Statistically significant reduction vs. placebo (p<0.05) [1] | Not reported                                                 |                                                                  |                                                                                                        |
| TZP-101 (Phase<br>2)         | 80 μg/kg (IV)                                                | Statistically significant reduction vs. placebo (p=0.016)[4] | Significant reduction in days with vomiting vs. placebo (p=0.05) | Statistically significant improvement in loss of appetite and vomiting scores.[5]                      |



BID: Twice daily; IV: Intravenous

**Table 2: Effects on Gastric Emptying** 

| Drug (Trial)                   | Dose                                        | Method                                                                            | Key Findings on<br>Gastric Emptying                                                                                    |
|--------------------------------|---------------------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Relamorelin<br>(NCT02357420)   | 10 μg BID                                   | <sup>13</sup> C-spirulina breath<br>test[1]                                       | Significantly accelerated from baseline vs. placebo (by 12%, p<0.05).[1] [2]                                           |
| 30 μg BID                      | <sup>13</sup> C-spirulina breath<br>test[1] | Significantly<br>accelerated from<br>baseline vs. placebo<br>(by 12%, p<0.05).[1] |                                                                                                                        |
| 100 μg BID                     | <sup>13</sup> C-spirulina breath<br>test[1] | Accelerated from baseline vs. placebo (p=0.051).[1]                               |                                                                                                                        |
| TZP-101 (Proof-of-<br>Concept) | 80-600 μg/kg (IV)                           | Radiolabelled solid<br>meal (scintigraphy)[6]                                     | Significant reductions in solid meal half-emptying time (20%, p=0.043) and latency time (34%, p=0.037) vs. placebo.[6] |

# **Comparative Safety and Tolerability Table 3: Overview of Safety Profile**



| Drug        | Common Adverse<br>Events      | Serious Adverse<br>Events                                            | Key Safety<br>Considerations                                                    |
|-------------|-------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Relamorelin | Increased appetite, hunger[7] | Proportions similar to placebo.[8]                                   | Dose-related worsening of glycemic control was observed in some patients.[1][8] |
| TZP-101     | Mild and self-<br>limiting[6] | No identifiable differences in numbers or types compared to placebo. | Generally well-<br>tolerated in short-term<br>IV administration.[5][6]          |

## Experimental Protocols Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[9] It consists of nine items grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[9][10] Patients rate the severity of each symptom over a specified period (e.g., the last 24 hours or 2 weeks) on a scale from 0 (none) to 5 (very severe).[10] The GCSI total score is calculated as the average of the subscale scores.[9] A daily diary version, the ANMS GCSI-DD, is often used in clinical trials to capture daily symptom fluctuations.[11][12]

### **Gastric Emptying Scintigraphy**

This is considered the gold standard for measuring the rate of stomach emptying.[13][14] The standardized protocol involves:

- Patient Preparation: Patients fast overnight. Medications that could affect gastric motility are typically withheld.[15] Blood glucose levels are monitored in diabetic patients and should ideally be below 275 mg/dL before the test.[13]
- Standardized Meal: A low-fat, egg-white meal labeled with a radiopharmaceutical (commonly 99mTc-sulfur colloid) is consumed by the patient.[13][15]



- Imaging: A gamma camera acquires images at specific time points, typically at 0, 1, 2, and 4 hours after meal ingestion, to measure the amount of radioactivity remaining in the stomach. [13][16]
- Data Analysis: The percentage of the meal remaining in the stomach at each time point is calculated to determine the gastric emptying rate.[13]

#### **Visualizations**

#### Signaling Pathway of Ghrelin Receptor Activation

The binding of a ghrelin agonist to the GHSR-1a initiates a cascade of intracellular signaling events. This is primarily mediated through  $G\alpha q$  and  $G\alpha i/o$  proteins.[17][18] Activation of the  $G\alpha q$  pathway leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels, promoting muscle contraction and gastric motility.[18][19]



Click to download full resolution via product page

Caption: Simplified signaling pathway of ghrelin receptor activation.

### Generalized Workflow of a Gastroparesis Clinical Trial

The following diagram illustrates a typical workflow for a Phase 2 clinical trial investigating a new treatment for diabetic gastroparesis.





Click to download full resolution via product page

Caption: Generalized workflow of a gastroparesis clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]
- 4. Randomised clinical trial: ghrelin agonist TZP-101 relieves gastroparesis associated with severe nausea and vomiting--randomised clinical study subset data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of ghrelin agonist TZP-101 in relieving symptoms in patients with diabetic gastroparesis: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin receptor agonist (TZP-101) accelerates gastric emptying in adults with diabetes and symptomatic gastroparesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. houstonheartburn.com [houstonheartburn.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 15. Gastric Emptying Scan StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. med.emory.edu [med.emory.edu]
- 17. academic.oup.com [academic.oup.com]



- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Critical Appraisal of Ghrelin Receptor Agonists in Diabetic Gastroparesis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607872#critical-appraisal-of-the-clinical-trial-data-for-gsk894490a-nct01353683]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com